An In-depth Technical Guide to Methyl 6-fluoro-1H-indazole-4-carboxylate
An In-depth Technical Guide to Methyl 6-fluoro-1H-indazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Methyl 6-fluoro-1H-indazole-4-carboxylate is a fluorinated heterocyclic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its rigid bicyclic indazole core, combined with the electronic properties of the fluorine substituent and the reactive handle of the methyl ester, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications, offering a critical resource for researchers working with this and related molecular scaffolds.
Core Molecular Attributes
Methyl 6-fluoro-1H-indazole-4-carboxylate is a small molecule characterized by an indazole ring system, which is a fusion of a benzene ring and a pyrazole ring. The strategic placement of a fluorine atom at the 6-position and a methyl carboxylate group at the 4-position significantly influences its chemical reactivity and potential biological activity.
| Property | Value | Source |
| CAS Number | 697739-05-2 | [1][2] |
| Molecular Formula | C₉H₇FN₂O₂ | [3] |
| Molecular Weight | 194.16 g/mol | [3] |
| Appearance | Off-white to white solid | Commercial supplier data |
| Purity | Typically ≥95% | [3] |
Structural Diagram:
Caption: Chemical structure of Methyl 6-fluoro-1H-indazole-4-carboxylate.
Synthesis and Mechanistic Considerations
The synthesis of Methyl 6-fluoro-1H-indazole-4-carboxylate is not widely documented in readily available literature, often leading to confusion with its indole analog. However, general synthetic strategies for indazole-4-carboxylates can be adapted. A plausible synthetic route involves the construction of the indazole ring followed by functional group manipulations.
One potential synthetic pathway begins with a suitably substituted aniline derivative. For instance, the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, starts from 3-fluoro-2-methylaniline, which undergoes bromination, a ring-closure reaction, and deprotection.[4] A similar strategy could be envisioned for the 6-fluoro isomer.
A more direct approach to a related isomer, methyl 4-fluoro-1H-indazole-6-carboxylate, involves the palladium-catalyzed carbonylation of 6-bromo-4-fluoro-1H-indazole in the presence of methanol. This highlights a key transformation where a halogenated indazole precursor can be converted to the corresponding methyl ester.
Hypothetical Synthetic Workflow:
Caption: A potential synthetic workflow for Methyl 6-fluoro-1H-indazole-4-carboxylate.
Analytical Characterization
Due to the scarcity of published data for this specific molecule, a detailed protocol for its analytical characterization is presented below based on standard methods for similar heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the methyl ester protons (typically around 3.9 ppm), and a broad singlet for the N-H proton of the indazole ring. The fluorine atom at the 6-position will cause characteristic splitting patterns (coupling) in the signals of nearby aromatic protons.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 160-170 ppm), the methyl carbon of the ester (around 52 ppm), and the aromatic carbons. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
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¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being indicative of the electronic environment of the fluorine atom on the aromatic ring.
Chromatographic and Mass Spectrometric Analysis
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of Methyl 6-fluoro-1H-indazole-4-carboxylate. A C18 column with a mobile phase gradient of water and acetonitrile (both likely containing a small amount of formic acid or trifluoroacetic acid to improve peak shape) would provide good separation. Detection is typically performed using a UV detector, monitoring at wavelengths around 254 nm and 280 nm.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 195.05. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a common feature in a variety of biologically active compounds.[5] Indazole derivatives have been investigated for a wide range of therapeutic targets, including kinases, which are crucial in cancer and inflammatory diseases.[6]
The introduction of a fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target. Therefore, Methyl 6-fluoro-1H-indazole-4-carboxylate serves as a key intermediate for the synthesis of novel drug candidates. The methyl ester group provides a convenient point for chemical modification, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling to introduce further diversity.
While specific biological activities for Methyl 6-fluoro-1H-indazole-4-carboxylate are not extensively reported, its structural similarity to other biologically active indazoles suggests its potential as a precursor for compounds with activities such as:
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Kinase inhibition: Many indazole-based compounds are potent kinase inhibitors.
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Anti-inflammatory agents: Indazole derivatives have shown promise in modulating inflammatory pathways.
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Anticancer agents: The indazole core is present in several approved and investigational anticancer drugs.[6]
Logical Relationship of Structural Features to Application:
Caption: Relationship between the structural features of Methyl 6-fluoro-1H-indazole-4-carboxylate and its potential applications.
Safety and Handling
As with any research chemical, Methyl 6-fluoro-1H-indazole-4-carboxylate should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For specific safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 6-fluoro-1H-indazole-4-carboxylate is a valuable and versatile building block in medicinal chemistry. While detailed public data on this specific isomer is limited, its structural features and the known biological importance of the indazole scaffold underscore its potential for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential, encouraging further investigation into its synthesis, characterization, and application in drug discovery programs.
References
- Understanding the Chemistry: Methyl 6-fluoro-1H-indole-4-carboxylate Explained. (2025-10-20). Available from: a professional chemical supplier website.
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Chemsrc. CAS#:697739-05-2 | Methyl 6-fluoro-1H-indazole-4-carboxylate. Available from: [Link]
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American Elements. 6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid. Available from: [Link]
- ChemicalBook. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
- Amadis Chemical. Methyl 6-fluoro-1H-indazole-4-carboxylate, 697739-05-2.
- MySkinRecipes. 6-Fluoro-1H-indazole-4-carboxylic acid.
- Sakai, T. et al. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Sakai, T. et al. Methyl 1-(4-fluorobenzyl)
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ResearchGate. (PDF) Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- Frejat, F. O. A. et al. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry.
Sources
- 1. 697739-05-2|Methyl 6-fluoro-1H-indazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. CAS#:697739-05-2 | Methyl 6-fluoro-1H-indazole-4-carboxylate | Chemsrc [chemsrc.com]
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- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. b.aun.edu.eg [b.aun.edu.eg]
